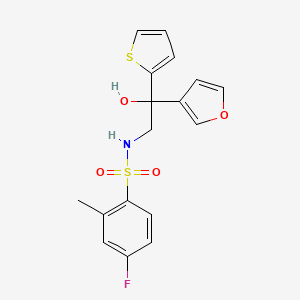

4-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide

Description

4-Fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by:

- A 4-fluoro-2-methylbenzenesulfonamide core, providing electronic and steric modulation.

- An N-substituted ethyl group bearing furan-3-yl, hydroxy, and thiophen-2-yl moieties.

However, direct pharmacological data are unavailable in the provided evidence.

Properties

IUPAC Name |

4-fluoro-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO4S2/c1-12-9-14(18)4-5-15(12)25(21,22)19-11-17(20,13-6-7-23-10-13)16-3-2-8-24-16/h2-10,19-20H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWPMSHKKMYNRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide is a complex organic compound that belongs to the sulfonamide class, known for its diverse biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and synthesis methods.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 381.4 g/mol. Its unique structure includes:

- Furan and Thiophene Rings : These heterocyclic structures contribute to the compound's biological activity by enhancing membrane permeability and interaction with various proteins.

- Sulfonamide Moiety : Known for its ability to inhibit enzymes by mimicking natural substrates, which is crucial in drug development.

Antimicrobial Properties

Research indicates that compounds similar to 4-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide exhibit significant antimicrobial activity. For instance, related sulfonamides have shown effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) .

| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |

|---|---|---|

| Ceftriaxone | 0.1 | 0.1 |

| Sulfonamide A | 20 | 40 |

| Sulfonamide B | 40 | 70 |

Antitumor Activity

The compound's potential as an anticancer agent has been explored in various studies. For example, sulfonamides have been shown to inhibit histone deacetylases (HDACs), which play a role in cancer cell proliferation. In vitro studies demonstrated that derivatives exhibited IC50 values as low as 1.30 µM against solid tumor cells .

The mechanism of action for 4-fluoro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylbenzenesulfonamide involves:

- Enzyme Inhibition : The sulfonamide moiety mimics natural substrates, inhibiting key enzymes involved in bacterial growth and cancer cell proliferation.

- Cell Cycle Arrest : Studies have indicated that this compound can induce G2/M phase arrest in cancer cells, promoting apoptosis .

- Antioxidant Activity : The presence of furan and thiophene rings may contribute to antioxidant properties, reducing oxidative stress in cells.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

- Preparation of Intermediates : Starting materials such as furan derivatives and thiophene derivatives are synthesized.

- Condensation Reactions : These intermediates undergo condensation with fluorinated benzene derivatives to form the final product.

- Purification : Techniques such as recrystallization or chromatography are employed to isolate the desired compound with high purity .

Case Studies

A notable case study involved the evaluation of similar sulfonamides in clinical settings, where they demonstrated promising results in reducing tumor sizes in xenograft models by over 48% compared to standard treatments . The combination therapy involving these compounds also showed enhanced efficacy when combined with traditional chemotherapeutics.

Chemical Reactions Analysis

Sulfonamide Reactivity

The sulfonamide group (-SO₂NH-) participates in hydrolysis and substitution reactions .

-

Hydrolysis : Under acidic (HCl, H₂O, reflux) or basic (NaOH, H₂O, 80°C) conditions, the sulfonamide undergoes cleavage to yield 4-fluoro-2-methylbenzenesulfonic acid and the corresponding amine derivative.

-

Substitution : The nitrogen atom can react with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ to form N-alkylated sulfonamides (e.g., N-methyl-4-fluoro-2-methylbenzenesulfonamide ).

Electrophilic Aromatic Substitution (EAS)

The fluorine and methyl groups on the benzene ring direct EAS reactions.

-

Nitration : Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group predominantly at the meta position relative to fluorine .

-

Halogenation : Bromination (Br₂/FeBr₃) occurs at the ortho position to the methyl group, yielding 3-bromo-4-fluoro-2-methylbenzenesulfonamide derivatives .

Furan and Thiophene Functionalization

Hydroxyl Group Transformations

The secondary alcohol undergoes:

-

Esterification : Reacts with acetic anhydride (Ac₂O) and pyridine to form acetyl-protected derivatives .

-

Dehydration : Under acidic conditions (H₂SO₄, Δ), yields an alkene via β-elimination, forming 2-(furan-3-yl)-2-(thiophen-2-yl)ethylene derivatives .

Mechanistic Insights

-

Sulfonamide Cross-Coupling : Nickel-catalyzed reactions (e.g., Ni(BINAP)Cl₂/MeMgI) involve oxidative addition at the benzylic C–N bond, followed by intramolecular Sₙ2-type cyclopropanation (yields: 41–93%) .

-

Thiophene Bromination : Proceeds via a radical mechanism, with regioselectivity controlled by sulfur’s lone pairs .

Table: Representative Reactions and Yields

Stability and Side Reactions

Comparison with Similar Compounds

Structural Analogues with Thiophene and Sulfonamide Moieties

2-Fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide ()

- Key Differences :

- Replaces the ethyl-hydroxy-furan-thiophene side chain with a tetrahydro-pyran ring.

- Retains the 2-fluorobenzenesulfonamide core but lacks the methyl group at position 2.

- Implications: The tetrahydro-pyran group enhances rigidity and may improve metabolic stability compared to the flexible ethyl chain in the target compound.

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones [7–9] ()

- Key Differences :

- Features a 1,2,4-triazole-thione ring instead of the ethyl-hydroxy group.

- Includes 4-(4-X-phenylsulfonyl)phenyl and 2,4-difluorophenyl substituents.

- Implications :

Analogues with Fluorinated Aromatic Systems

4-Fluoro-N-[3-(2-Fluorophenyl)-4-Methyl-2,3-Dihydro-2-Thienylidene]-Benzamide ()

- Key Differences :

- Replaces the benzenesulfonamide with a benzamide group.

- Incorporates a 2,3-dihydrothienylidene ring instead of furan-thiophene .

- Benzamide vs. sulfonamide alters electron-withdrawing effects, impacting ligand-protein interactions.

4-Bromo-N-(2-Chloro-6-Fluorophenyl)-5-Fluoro-2-[(2S)-1,1,1-Trifluoropropan-2-yl]Oxy]Benzamide ()

- Key Differences :

- Contains multiple halogens (Br, F) and a trifluoropropoxy group.

- Lacks heterocyclic substituents like furan or thiophene .

- The trifluoropropoxy group introduces steric bulk, which may hinder binding in compact active sites.

Analogues with Hybrid Heterocyclic Systems

S-Alkylated 1,2,4-Triazoles [10–15] ()

- Key Differences: Derived from S-alkylation of triazole-thiones with α-halogenated ketones. Examples include (2-(5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazol-3-ylthio)-1-(Phenyl/4-Fluorophenyl)Ethanones.

- The ketone group introduces a hydrogen-bond acceptor, differing from the target’s hydroxy group, which is a donor.

4-(1-Acetamido-2-((N,4-Dimethylphenyl)Sulfonamido)Ethyl)Benzyl-2-(2-Fluoro-[1,1'-Biphenyl]-4-yl)Propanoate ()

- Key Differences :

- Combines biphenyl , acetamido , and sulfonamide groups.

- Lacks furan but retains thiophene-like aromaticity via biphenyl .

- Ester functionality increases susceptibility to hydrolysis compared to the target’s stable hydroxy group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.